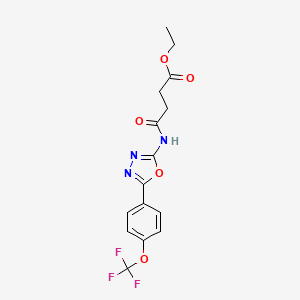

Ethyl 4-oxo-4-((5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)amino)butanoate

Description

Ethyl 4-oxo-4-((5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)amino)butanoate is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(trifluoromethoxy)phenyl group and linked via an amino bridge to a 4-oxobutanoate ethyl ester moiety. Though direct pharmacological data for this compound is absent in the provided evidence, structurally related 1,3,4-oxadiazole derivatives are noted for antibacterial applications .

Properties

IUPAC Name |

ethyl 4-oxo-4-[[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]amino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O5/c1-2-24-12(23)8-7-11(22)19-14-21-20-13(25-14)9-3-5-10(6-4-9)26-15(16,17)18/h3-6H,2,7-8H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWGLIIVKWRQPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-oxo-4-((5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)amino)butanoate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a butanoate moiety linked to a 1,3,4-oxadiazole ring substituted with a trifluoromethoxy phenyl group. The molecular formula is , with a molecular weight of approximately 363.30 g/mol.

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds containing oxadiazole rings have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties : Docking studies suggest that the trifluoromethoxy group enhances binding affinity to cyclooxygenase enzymes (COX), implicating potential anti-inflammatory effects.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Biological Activity Data

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial properties of various oxadiazole derivatives. Ethyl 4-oxo-4-((5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)amino)butanoate showed significant activity against both gram-positive and gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains.

- Anti-inflammatory Research : Molecular docking studies revealed that the trifluoromethoxy group interacts favorably with active sites of COX enzymes. This interaction suggests that modifications to the compound could lead to enhanced anti-inflammatory agents.

- Cytotoxicity Evaluation : In vitro studies on breast cancer cell lines indicated that the compound induces apoptosis through mitochondrial pathways. The presence of the oxadiazole moiety was critical for its cytotoxic activity, highlighting the importance of structural components in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on functional groups, substituents, and properties inferred from the provided evidence.

Table 1: Structural and Functional Comparison

Notes:

- Structural Variations: The target compound and HSGN-235 share a 1,3,4-oxadiazole core but differ in substituents: the former has a trifluoromethoxyphenyl group and a butanoate ester, while HSGN-235 features a trifluoromethylphenyl group and a benzamide. The trifluoromethoxy group may confer greater electron-withdrawing effects compared to trifluoromethyl, influencing receptor binding or solubility . Replacement of oxadiazole with thiadiazole (as in the compound from ) introduces sulfur, altering electronic properties and metabolic pathways. Thiadiazoles often exhibit higher polarity and susceptibility to oxidation .

Synthetic Methods :

- Biological Activity: HSGN-235 demonstrated 18% yield and antibacterial activity against drug-resistant Neisseria gonorrhoeae, suggesting that the target compound’s oxadiazole-ester structure could also be explored for antimicrobial applications . No direct activity data exists for the target compound, but its ester group may improve cell membrane permeability compared to carboxylate analogs.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 4-oxo-4-((5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)amino)butanoate, and how can its purity be validated?

Methodological Answer:

- Synthesis : Use a multi-step approach starting with the formation of the 1,3,4-oxadiazole ring. For example, react 4-(trifluoromethoxy)benzoyl hydrazide with ethyl 4-oxo-4-aminobutanoate under cyclization conditions (e.g., POCl₃ or H₂SO₄ as dehydrating agents) .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) is critical due to polar intermediates.

- Validation :

Advanced: How can researchers optimize the coupling efficiency between the oxadiazole core and the butanoate moiety?

Methodological Answer:

- Coupling Agents : Use carbodiimide-based reagents (e.g., EDCI or DCC) with DMAP as a catalyst to activate the carboxylic acid group of the butanoate precursor .

- Solvent Optimization : Anhydrous DMF or THF improves yield by minimizing hydrolysis of reactive intermediates.

- Monitoring : Track reaction progress via TLC (Rf ~0.3 in 40% EtOAc/hexane) and adjust stoichiometry (1.2:1 molar ratio of oxadiazole amine to activated ester) .

Basic: What spectroscopic techniques are most reliable for confirming the trifluoromethoxy substitution pattern?

Methodological Answer:

- ¹⁹F NMR : A singlet at δ -58 to -63 ppm confirms the presence of the CF₃O group .

- IR Spectroscopy : Stretching vibrations at ~1250 cm⁻¹ (C-O-C) and ~1100 cm⁻¹ (C-F) provide additional validation .

- Mass Spectrometry : HRMS isotopic clusters matching the molecular formula (C₁₆H₁₅F₃N₃O₅) are critical .

Advanced: How can researchers address contradictions in biological activity data for this compound in mitochondrial assays?

Methodological Answer:

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Mitochondrial Complex Profiling : Use inhibitors of Complex II (e.g., cyenopyrafen) or IV (e.g., cyanide) as controls to isolate target-specific activity .

- Off-Target Screening : Pair with Seahorse extracellular flux analysis to rule out indirect effects on ATP production .

Advanced: What computational strategies are effective for predicting the compound’s interaction with Rho kinase?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with Rho kinase crystal structures (PDB: 2F2U) to model binding to the ATP pocket. Focus on hydrogen bonding between the oxadiazole NH and kinase backbone .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the trifluoromethoxy group in hydrophobic pockets .

- QSAR Models : Corinate substituent electronic parameters (Hammett σ) with IC₅₀ values from kinase inhibition assays .

Basic: What are the solubility challenges for this compound in aqueous buffers, and how can they be mitigated?

Methodological Answer:

- Solubility Profile : Poor solubility in water (<0.1 mg/mL); moderate in DMSO (50 mg/mL).

- Formulation : Use co-solvents (e.g., 10% PEG-400 in PBS) or cyclodextrin-based encapsulation to enhance bioavailability .

- Critical Micelle Concentration (CMC) : Test surfactants like Tween-80 at 0.01–0.1% to stabilize colloidal dispersions .

Advanced: How to resolve discrepancies in NMR spectra due to rotameric forms of the butanoate ester?

Methodological Answer:

- Variable Temperature NMR : Acquire spectra at 25°C and 60°C in DMSO-d₆ to coalesce split peaks from rotational isomers .

- 2D HETCOR : Assign overlapping signals by correlating ¹H and ¹³C shifts for the ester carbonyl (δ 170–175 ppm) and adjacent methylene groups .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.